![molecular formula C10H13ClO2 B12894450 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is a complex organic compound with a unique structure that includes a furan ring fused with a cyclooctane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one typically involves the formylation of cyclooctanone, followed by a series of reactions to introduce the furan ring and the chlorine atom. One common method involves the use of sodium methoxide in methanol, followed by the addition of ethyl formate . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the furan ring or the cyclooctane ring.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, must be optimized for each specific reaction to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,6-Methenocyclopentapyrazole,3,3a,4,5,6,6a-hexahydro-: Similar in structure but with a pyrazole ring instead of a furan ring.
Azuleno [4,5-b]furan-2,7-dione, 3,3a,4,5,9a,9b-hexahydro-: Contains a furan ring fused with an azulene ring.
Pallensin: Another furan-containing compound with a different ring structure.
Uniqueness
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is unique due to its specific combination of a furan ring fused with a cyclooctane ring and the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H13ClO2 |
---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
(8Z)-3-chloro-3a,4,5,6,7,9a-hexahydro-3H-cycloocta[b]furan-2-one |
InChI |
InChI=1S/C10H13ClO2/c11-9-7-5-3-1-2-4-6-8(7)13-10(9)12/h4,6-9H,1-3,5H2/b6-4- |
InChI-Schlüssel |
XEGMHJZBCRIFCB-XQRVVYSFSA-N |
Isomerische SMILES |
C1CCC2C(/C=C\C1)OC(=O)C2Cl |
Kanonische SMILES |
C1CCC2C(C=CC1)OC(=O)C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.